3,3-Dimethylbutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

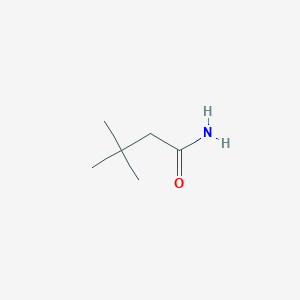

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINZZISWCNKFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277208 | |

| Record name | 3,3-Dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-04-5 | |

| Record name | 926-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 926-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-DIMETHYLBUTYRAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3-Dimethylbutanamide CAS number and IUPAC name

An In-Depth Technical Guide to 3,3-Dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 926-04-5), also known by its IUPAC name this compound and synonym t-Butylacetamide, is a simple, sterically hindered primary amide.[1] Its molecular structure, featuring a bulky tert-butyl group adjacent to the amide functionality, imparts specific chemical properties that distinguish it from other isomeric amides. This guide provides a comprehensive overview of its chemical and physical properties, available spectroscopic data, and safety information. While detailed, specific applications in drug development are not extensively documented in peer-reviewed literature, this document will explore potential synthetic routes and the general utility of related structures to provide a foundational understanding for researchers considering its use as a chemical intermediate or a scaffold in discovery chemistry.

Chemical Identity and Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 926-04-5 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | t-Butylacetamide, 3,3-Dimethylbutyramide | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| InChI Key | LINZZISWCNKFEM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)CC(=O)N | [2] |

Physicochemical Properties

The properties of this compound are largely dictated by its tert-butyl group. This bulky, non-polar moiety influences its solubility, melting point, and reactivity. The primary amide group provides sites for hydrogen bonding, acting as both a donor and an acceptor.

| Property | Value | Notes |

| Physical Form | Solid | [3] |

| XLogP3 | 0.8 | Computed value, indicating moderate lipophilicity.[2] |

| Hydrogen Bond Donors | 1 | From the -NH₂ group.[2] |

| Hydrogen Bond Acceptors | 1 | From the carbonyl oxygen.[2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |

Synthesis and Manufacturing

Conceptual Synthesis Workflow

The most common laboratory and industrial method for preparing primary amides is through the activation of a carboxylic acid followed by reaction with ammonia.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized.

-

Acid Chloride Formation:

-

To a solution of 3,3-dimethylbutyric acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by IR for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3,3-dimethylbutanoyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an appropriate solvent (e.g., THF or DCM).

-

Cool the solution to 0 °C and slowly add an excess of concentrated ammonium hydroxide (e.g., 2-3 eq). Alternatively, bubble anhydrous ammonia gas through the solution.

-

Stir the reaction mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. While a comprehensive, published dataset is elusive, data is available across several public repositories. The following outlines standard protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple. Key expected signals include:

-

A sharp singlet integrating to 9 protons for the equivalent methyl groups of the tert-butyl moiety.

-

A singlet integrating to 2 protons for the methylene (-CH₂-) group.

-

Two broad singlets for the two non-equivalent amide protons (-NH₂).

-

-

¹³C NMR: The proton-decoupled carbon NMR spectrum should display four distinct signals corresponding to the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.

General NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-25 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, use a standard 45° pulse angle with 8-16 scans. For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

Processing: Apply a Fourier transform and phase correction. Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected M/z: The molecular ion peak [M]⁺ should be observed at approximately 115.10.

-

Key Fragments: A prominent fragment would be the loss of the amide group (-NH₂) and a characteristic fragment at m/z 57 corresponding to the tert-butyl cation [(CH₃)₃C]⁺.

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or DCM).

-

Instrumentation: Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

Analysis: Inject the sample into the GC, where it is vaporized and separated. The eluent enters the MS, where it is ionized (typically at 70 eV) and fragmented. The detector records the mass-to-charge ratio of the resulting ions. Data for this compound is available in the NIST Mass Spectrometry Data Center.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: Two characteristic sharp-to-medium bands are expected in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretch (Amide I band): A strong, sharp absorption is expected around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II band): A medium-to-strong band is expected around 1600-1640 cm⁻¹.

Applications in Research and Drug Development

Currently, there is a notable lack of specific, high-impact applications for this compound documented in scientific journals or patents. Its primary utility appears to be as a simple organic building block. However, by examining its structural features, we can infer its potential roles.

-

As a Chemical Intermediate: The amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine (3,3-dimethylbutan-1-amine), making it a precursor to other molecular scaffolds.

-

In Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~115 Da, this compound fits the criteria for a fragment. The bulky tert-butyl group can probe sterically demanding regions of a protein's binding pocket, while the amide group provides well-defined hydrogen bonding vectors.

-

As a Pharmacologically Inert Scaffold: In medicinal chemistry, bulky, lipophilic groups like the tert-butyl moiety are sometimes used to block metabolic sites or to occupy hydrophobic pockets in a target protein. While no specific examples exist for this molecule, it represents a simple scaffold that could be elaborated upon.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Precautionary Measures (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis is conceptually straightforward from its carboxylic acid precursor. However, its application landscape remains largely unexplored in the public domain. For researchers in drug development and synthetic chemistry, it represents an accessible, sterically hindered building block. Its potential as a fragment in FBDD campaigns or as a starting point for more complex molecular architectures warrants consideration, though its utility must be validated on a target-by-target basis. This guide serves as a foundational resource, consolidating known information and providing a framework for its safe handling and characterization.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Comprehensive Spectroscopic Guide to 3,3-Dimethylbutanamide

This technical guide provides an in-depth analysis of the spectroscopic data for 3,3-Dimethylbutanamide (C₆H₁₃NO), a primary amide with a distinctive tert-butyl group. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into data interpretation and structural confirmation.

Molecular Structure and Spectroscopic Overview

This compound is a fascinating molecule for spectroscopic analysis due to its combination of a sterically hindered alkyl group and a primary amide functional group. Understanding its spectral signature is crucial for its identification and characterization in various chemical and pharmaceutical applications.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, providing a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[2][3]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz for ¹H).

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full magnetization recovery, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum, resulting in a single peak for each unique carbon atom.[4] This is achieved by irradiating the sample with a broad range of proton frequencies during carbon signal acquisition, which removes the C-H coupling.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with its molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4-6.0 | Broad Singlet | 2H | -NH₂ |

| ~2.08 | Singlet | 2H | -CH₂- |

| ~1.02 | Singlet | 9H | -C(CH₃)₃ |

Source: Adapted from predicted and comparative data.[5]

Interpretation and Rationale:

-

-NH₂ Protons (δ ~5.4-6.0): The two protons of the primary amide appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species. Their chemical shift is in the typical downfield region for amide protons due to the deshielding effect of the adjacent carbonyl group.

-

-CH₂- Protons (δ ~2.08): The methylene protons adjacent to the carbonyl group appear as a sharp singlet. The singlet multiplicity is due to the absence of adjacent protons for coupling. The chemical shift around 2.08 ppm is characteristic of protons alpha to a carbonyl group.

-

-C(CH₃)₃ Protons (δ ~1.02): The nine equivalent protons of the tert-butyl group give rise to a single, intense singlet. The high degree of shielding results in an upfield chemical shift. The singlet nature is a result of the absence of neighboring protons.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175.2 | -CONH₂ |

| ~48.9 | -CH₂- |

| ~31.0 | -C (CH₃)₃ |

| ~29.8 | -C(C H₃)₃ |

Source: Experimental data.[5]

Interpretation and Rationale:

-

-CONH₂ Carbon (δ ~175.2): The carbonyl carbon of the amide functional group is the most deshielded carbon, appearing at the lowest field due to the strong electron-withdrawing effect of the oxygen and nitrogen atoms.[6]

-

-CH₂- Carbon (δ ~48.9): The methylene carbon, being alpha to the carbonyl group, is also deshielded and appears at a characteristic chemical shift.

-

Quaternary Carbon (δ ~31.0): The quaternary carbon of the tert-butyl group is observed in the aliphatic region. Quaternary carbons typically show weaker signals in ¹³C NMR spectra.[4]

-

Methyl Carbons (δ ~29.8): The three equivalent methyl carbons of the tert-butyl group give a single, intense peak in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of a primary amide and alkyl groups.

Experimental Protocol: IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. KBr is used as it is transparent in the IR region of interest.

-

Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

IR Spectroscopic Data

The key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360, ~3180 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| ~2959 | Strong | C-H stretch (alkyl) |

| ~1660 | Very Strong | C=O stretch (Amide I band) |

| ~1630 | Strong | N-H bend (Amide II band) |

Source: Experimental data.[5]

Interpretation and Rationale:

-

N-H Stretching (~3360, ~3180 cm⁻¹): The presence of two distinct peaks in this region is a hallmark of a primary amide, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7][8]

-

C-H Stretching (~2959 cm⁻¹): The strong absorption just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations within the tert-butyl and methylene groups.

-

C=O Stretching (Amide I band, ~1660 cm⁻¹): The very strong and sharp absorption at around 1660 cm⁻¹ is attributed to the carbonyl (C=O) stretching vibration. This is a highly characteristic peak for amides.

-

N-H Bending (Amide II band, ~1630 cm⁻¹): This strong band arises from the in-plane bending of the N-H bonds and is another characteristic feature of primary amides.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and effective technique.

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

-

Ionization: The separated analyte molecules enter the ion source of the mass spectrometer, where they are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺•), which is a radical cation.

-

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral species.

-

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Mass Spectrometric Data

The mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 115 | Moderate | [M]⁺• (Molecular Ion) |

| 100 | Moderate | [M - NH₃]⁺• |

| 59 | High | [C₂H₅NO]⁺• |

| 57 | Base Peak | [C₄H₉]⁺ |

| 44 | High | [CONH₂]⁺ |

Source: Experimental data.[5]

Interpretation and Rationale:

The fragmentation of this compound upon electron ionization can be explained by several key pathways:

-

Molecular Ion ([M]⁺•, m/z 115): The peak at m/z 115 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[9][10][11]

-

Loss of Ammonia ([M - NH₃]⁺•, m/z 100): A fragment at m/z 100 can be attributed to the loss of an ammonia radical from the molecular ion.

-

McLafferty Rearrangement (m/z 59): The presence of a gamma-hydrogen allows for a McLafferty rearrangement, a characteristic fragmentation for amides, leading to the formation of a radical cation with m/z 59.[12]

-

Alpha-Cleavage (m/z 57 and 44): Cleavage of the bond between the alpha and beta carbons (alpha-cleavage) is a common fragmentation pathway. This can lead to the formation of the stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is the base peak in the spectrum. Alpha-cleavage on the other side of the carbonyl group results in the formation of the [CONH₂]⁺ ion at m/z 44.

Fragmentation Workflow

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon and hydrogen atoms. The IR spectrum confirms the presence of the primary amide and alkyl functional groups. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, demonstrating the power of these spectroscopic techniques in modern chemical analysis.

References

- SpectraBase. (n.d.). 3,3-Dimethylbutyramide.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). N,N-diethyl-3,3-dimethylbutanamide. National Center for Biotechnology Information.

- SpectraBase. (n.d.). N,N-Diethyl-3,3-dimethylbutanamide - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. (n.d.). 3,3-Dimethylbutyramide - Optional[Raman] - Spectrum.

- PubChem. (n.d.). Butanamide, N,3-dimethyl-. National Center for Biotechnology Information.

- ATB. (n.d.). This compound | C6H13NO | MD Topology | NMR | X-Ray.

- PubChem. (n.d.). Dexpanthenol. National Center for Biotechnology Information.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- NIST. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook.

- NIST. (n.d.). (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE. NIST Chemistry WebBook.

- University of Calgary. (n.d.). IR Absorption Table.

- NIST. (n.d.). Butanamide, 3,3-dimethyl-. NIST Chemistry WebBook.

- MolView. (n.d.). 3,3-dimethyl-2-butanone.

- BenchChem. (n.d.). Spectroscopic Validation of 2,2-Dimethylbutanamide: A Comparative Guide.

- UCLA Chemistry. (n.d.). IR Chart.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3,3-dimethylpentane.

- SpectraBase. (n.d.). N-{2,2-dimethyl-3-[(3-methylbutanoyl)amino]propyl}-3-methylbutanamide - Optional[1H NMR] - Spectrum.

- PubChemLite. (n.d.). This compound (C6H13NO).

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ChemicalBook. (n.d.). 3,3-Dimethyl-1-butene(558-37-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3,3-Dimethylbutyric acid(1070-83-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3,3-DIMETHYL-2-BUTANOL(464-07-3) 13C NMR spectrum.

- NIST. (n.d.). Butanamide, 3,3-dimethyl-. NIST Chemistry WebBook.

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. This compound | C6H13NO | CID 219625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butanamide, 3,3-dimethyl- [webbook.nist.gov]

- 11. chemscene.com [chemscene.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3,3-Dimethylbutanamide: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,3-Dimethylbutanamide (CAS No. 926-04-5). A robust, step-by-step synthesis protocol is detailed, along with established methodologies for its purification and characterization using modern analytical techniques. The guide further explores the compound's chemical reactivity, with a focus on reactions pertinent to medicinal chemistry and drug development. The strategic importance of the sterically hindering tert-butyl moiety and the amide functional group is discussed in the context of designing and developing novel therapeutic agents. This document serves as a critical resource for scientists utilizing this compound as a building block or chemical intermediate in their research endeavors.

Introduction: Unveiling this compound

This compound, also known as tert-butylacetamide, is a primary amide characterized by a neopentyl carbon skeleton. This structural feature, specifically the quaternary tert-butyl group adjacent to the methylene bridge, imparts significant steric hindrance and lipophilicity. These characteristics are of profound interest in the field of medicinal chemistry, where the modulation of a molecule's physical and chemical properties is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles. The amide functional group, a cornerstone of peptide and protein chemistry, offers a site for hydrogen bonding and potential metabolic stability, making its derivatives valuable components in drug design.[1][2] This guide aims to provide a detailed exposition of this compound, empowering researchers to leverage its unique properties in their scientific pursuits.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

Physical Properties

This compound is a white solid at room temperature, a characteristic that influences its handling and storage requirements. A compilation of its critical physical data is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | t-Butylacetamide, 3,3-Dimethylbutyramide | [4] |

| CAS Number | 926-04-5 | [4] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Physical Form | Solid | |

| Boiling Point | 223.4 °C (calculated) | |

| Density | 0.896 g/cm³ (calculated) | |

| LogP | 0.8 | [3] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų |

Note: Experimental values for melting point and detailed solubility are not consistently reported in publicly available literature and should be determined empirically.

Solubility Profile

While quantitative solubility data is limited, amides are generally soluble in polar organic solvents. Based on its structure, this compound is expected to be soluble in alcohols such as methanol and ethanol, as well as in solvents like dimethyl sulfoxide (DMSO) and acetone. Its solubility in water is anticipated to be limited due to the hydrophobic tert-butyl group. For drug development purposes, its solubility in relevant biological buffers and solvent systems should be experimentally determined.

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the amidation of its corresponding acid chloride, 3,3-dimethylbutanoyl chloride.

Synthesis Workflow

The following diagram outlines the synthetic pathway from the precursor to the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of primary amides from acyl chlorides.

Materials:

-

3,3-Dimethylbutanoyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3,3-dimethylbutanoyl chloride (1 equivalent) in dichloromethane.

-

Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and ammonium salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5-6.5 | Broad singlet | 2H | -NH₂ |

| ~2.05 | Singlet | 2H | -CH₂- |

| ~1.00 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~175.2 | -C=O (amide carbonyl) |

| ~48.9 | -CH₂- |

| ~31.0 | -C(CH₃)₃ (quaternary carbon) |

| ~29.8 | -C(CH₃)₃ (methyl carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3360, ~3180 | N-H stretch | Primary Amide |

| ~2959 | C-H stretch | Alkyl |

| ~1660 | C=O stretch (Amide I band) | Amide |

| ~1630 | N-H bend (Amide II band) | Amide |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 115

-

Key Fragment Ions: m/z = 100 ([M-NH]⁺), 59 ([C₂H₅NO]⁺), 57 ([C₄H₉]⁺, base peak)

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the amide functional group.

Hydrolysis

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3,3-dimethylbutanoic acid and ammonia or the corresponding ammonium/amide salt. This reaction is typically slower than the hydrolysis of other carboxylic acid derivatives like esters or acid chlorides.

Reduction

A key transformation in synthetic chemistry is the reduction of the amide to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion.

Experimental Insight: The reduction of amides with LiAlH₄ is a highly exothermic reaction and must be carried out with caution under anhydrous conditions, typically in an inert solvent like tetrahydrofuran (THF).[1] The reaction is quenched by the careful, sequential addition of water and aqueous base.

Applications in Drug Development and Medicinal Chemistry

While specific examples of marketed drugs containing the this compound moiety are not readily found, its structural components—the amide linkage and the tert-butyl group—are of significant strategic importance in drug design.

The Role of the Amide Group

The amide bond is a fundamental structural unit in a vast number of pharmaceuticals. Its key contributions include:

-

Structural Scaffold: Amides provide a rigid and planar structural element that can correctly orient other functional groups for optimal interaction with biological targets.[2]

-

Hydrogen Bonding: The N-H and C=O groups of the primary amide can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific binding to protein targets.[5]

-

Metabolic Stability: Amides are generally more resistant to enzymatic hydrolysis compared to esters, which can lead to improved pharmacokinetic profiles.[6]

The Strategic Importance of the tert-Butyl Group

The tert-butyl group is frequently incorporated into drug candidates to modulate their properties:

-

Steric Shielding: Its bulky nature can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[4]

-

Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Receptor Binding: The defined size and shape of the tert-butyl group can lead to highly specific and potent interactions with hydrophobic pockets in target proteins.

The combination of a stable amide linker and a sterically demanding, lipophilic tert-butyl group makes this compound a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in research and manufacturing.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with detection at a low UV wavelength (e.g., 210 nm), would be a suitable starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of this compound and potential volatile impurities. A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) can be used with a temperature gradient program to achieve good separation. The mass spectrometer provides definitive identification based on the compound's unique fragmentation pattern.

Safety and Handling

This compound is classified as a hazardous substance.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with a unique combination of structural features that make it highly relevant to contemporary chemical and pharmaceutical research. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and a comprehensive analysis of its spectroscopic characteristics. By understanding the strategic implications of its amide functionality and tert-butyl group in medicinal chemistry, researchers are well-equipped to utilize this compound as a versatile building block in the design and synthesis of novel molecules with potential therapeutic applications.

References

- PubChem. This compound.

- Organic Chemistry Portal.

- EBSCO. Amides | Research Starters. [Link]

- ACS Publications. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

- Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

- Figshare. Synthesis of novel amides and related compounds with applications in medicinal chemistry. University of Sussex. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylbutanamide from 3,3-Dimethylbutanoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethylbutanamide from its corresponding acyl chloride, 3,3-dimethylbutanoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines essential safety and analytical considerations. The synthesis proceeds via a nucleophilic acyl substitution, a fundamental and widely utilized reaction in organic chemistry for amide bond formation.[][2] This guide emphasizes the causality behind experimental choices, ensuring a reproducible and high-yielding process.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and polymers.[] The reaction of an acyl chloride with ammonia or an amine is a classic and highly efficient method for preparing amides.[][3][4] this compound, the target molecule of this guide, serves as a valuable building block in organic synthesis. Its synthesis from 3,3-dimethylbutanoyl chloride is a robust and illustrative example of nucleophilic acyl substitution.[5] This guide will provide the necessary theoretical and practical knowledge to successfully execute this transformation.

Chemical Properties of Reactants

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Key Properties |

| 3,3-Dimethylbutanoyl chloride | 3,3-dimethylbutanoyl chloride | 7065-46-5 | C6H11ClO | 134.60 g/mol | Colorless to pale yellow liquid, pungent odor, potent electrophile, reactive with nucleophiles.[6][7][8] |

| Ammonia | Azane | 7664-41-7 | NH3 | 17.03 g/mol | Colorless gas with a characteristic pungent smell, nucleophilic. |

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 3,3-dimethylbutanoyl chloride proceeds through a nucleophilic acyl substitution mechanism.[5] This reaction is characterized by the attack of a nucleophile (ammonia) on the electrophilic carbonyl carbon of the acyl chloride, followed by the departure of a leaving group (chloride ion).

Step-by-Step Mechanism

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,3-dimethylbutanoyl chloride. This leads to the formation of a tetrahedral intermediate.[5][9]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[5][9]

-

Proton Transfer: The resulting protonated amide is then deprotonated by another molecule of ammonia, which acts as a base. This step is crucial as it neutralizes the product and also consumes a second equivalent of ammonia to form the ammonium chloride byproduct.[9][10]

The overall reaction can be summarized as: (CH₃)₃CCH₂COCl + 2NH₃ → (CH₃)₃CCH₂CONH₂ + NH₄Cl[10]

Causality of Experimental Choices

-

Choice of Nucleophile: Ammonia is used as the nitrogen source to form the primary amide. An excess of ammonia is necessary not only to drive the reaction to completion but also to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing it from protonating the unreacted ammonia.[9][10]

-

Solvent Selection: Aprotic solvents such as dichloromethane (DCM) or diethyl ether are commonly used. These solvents are chosen because they do not react with the highly reactive acyl chloride and can dissolve the organic starting material.[][3] The reaction is often performed in a concentrated aqueous solution of ammonia, where the high concentration of the nucleophile facilitates a rapid reaction.[4][10]

-

Temperature Control: The reaction between acyl chlorides and ammonia is typically highly exothermic and can be violent.[][4][10] Therefore, it is crucial to carry out the reaction at a low temperature (e.g., 0 °C) by using an ice bath to control the reaction rate and prevent the formation of side products.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagents | Equipment |

| 3,3-Dimethylbutanoyl chloride | Round-bottom flask |

| Concentrated aqueous ammonia (e.g., 28-30%) | Magnetic stirrer and stir bar |

| Dichloromethane (DCM) or Diethyl ether | Dropping funnel |

| Saturated sodium bicarbonate solution | Ice bath |

| Anhydrous magnesium sulfate or sodium sulfate | Separatory funnel |

| Distilled water | Rotary evaporator |

| Buchner funnel and filter paper | |

| Beakers, graduated cylinders, and other standard laboratory glassware |

Safety Precautions

3,3-Dimethylbutanoyl chloride is a corrosive and flammable liquid that reacts with water.[11][12][13] It causes severe skin burns and eye damage.[12] Concentrated ammonia is also corrosive and has a pungent, irritating odor. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11][12][13]

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a measured volume of concentrated aqueous ammonia. Cool the flask in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Slowly add 3,3-dimethylbutanoyl chloride dropwise to the cold, stirring ammonia solution using a dropping funnel. A vigorous reaction will occur, producing a white smoke, which is a mixture of this compound and ammonium chloride.[4][10] Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it warm to room temperature and stir for another hour to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with distilled water (2 x 50 mL) and a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining ammonium salts and unreacted acid chloride. Finally, wash with brine (1 x 50 mL).

-

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by distillation under reduced pressure to obtain the pure this compound as a white solid.[14]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the amide functional group. Key peaks include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Expected signals include a singlet for the nine protons of the tert-butyl group, a singlet for the two protons of the methylene group adjacent to the carbonyl, and a broad signal for the two protons of the amide NH₂ group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the this compound molecule.

-

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃NO[14][16] |

| Molecular Weight | 115.17 g/mol [17][18] |

| Appearance | White solid |

| Purity | ≥95% to 97% depending on the supplier and purification method.[14] |

Visualization of the Process

Reaction Workflow

Caption: Nucleophilic acyl substitution mechanism.

Conclusion

The synthesis of this compound from 3,3-dimethylbutanoyl chloride is a straightforward and high-yielding reaction that serves as an excellent example of amide bond formation. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly temperature, researchers can reliably produce this valuable chemical intermediate. The protocols and safety information provided in this guide are intended to ensure a safe and successful synthesis. Proper characterization of the final product is essential to confirm its identity and purity.

References

- Shi, M., Ye, N., Chen, W., Wang, H., Cheung, C., Parmentier, M., Gallou, F., & Wu, B. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]

- N/A. Infrared spectroscopic studies of amides and anilides. [Link]

- N/A. (2025, August 7). The Infrared Spectra of Amides. Part 1.

- Fisher Scientific. Amide Synthesis. [Link]

- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

- Chemistry LibreTexts. (2023, January 23).

- Chemguide.

- N/A. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

- Khan Academy.

- StudySmarter. (2023, October 20).

- ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

- Sparkl. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. [Link]

- Organic Chemistry Portal.

- Fisher Scientific. Amide Synthesis. [Link]

- RSC Publishing. (2023, March 21).

- Chemguide.

- CAS Common Chemistry. 3,3-Dimethylbutanoyl chloride. [Link]

- N/A. This compound | C6H13NO | MD Topology | NMR | X-Ray. [Link]

- Matrix Fine Chemicals. 3,3-DIMETHYLBUTANOYL CHLORIDE | CAS 7065-46-5. [Link]

- Google Patents. (N/A). CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride.

- PubChem. This compound. [Link]

Sources

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 6. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 3,3-DIMETHYLBUTANOYL CHLORIDE | CAS 7065-46-5 [matrix-fine-chemicals.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. aksci.com [aksci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. scbt.com [scbt.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. This compound | C6H13NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 17. chemscene.com [chemscene.com]

- 18. This compound | C6H13NO | CID 219625 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Amide Group in 3,3-Dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amide functional group is a cornerstone of organic chemistry and pharmaceutical sciences, prized for its stability and prevalence in biologically active molecules. This technical guide provides a comprehensive exploration of the reactivity of the amide group within the specific context of 3,3-dimethylbutanamide. The presence of a sterically demanding tert-butyl group adjacent to the amide functionality introduces unique electronic and steric effects that significantly modulate its chemical behavior. This document delves into the fundamental principles governing amide reactivity, followed by a detailed analysis of key transformations—hydrolysis, reduction, and rearrangement—as applied to this compound. By synthesizing theoretical concepts with practical experimental considerations, this guide serves as an authoritative resource for researchers seeking to understand and manipulate this important chemical entity.

Introduction: The Unique Structural Landscape of this compound

This compound, also known as tert-butylacetamide, possesses a primary amide group directly attached to a neopentyl carbon skeleton.[1] This structural arrangement is distinguished by the presence of a bulky tert-butyl group, which exerts a profound influence on the molecule's reactivity.[2][3][4]

The reactivity of an amide is primarily dictated by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.[5] However, in this compound, this intrinsic reactivity is further modulated by two key factors originating from the tert-butyl group:

-

Steric Hindrance: The sheer size of the tert-butyl group physically obstructs the approach of nucleophiles and reagents to the carbonyl carbon and the amide nitrogen.[2][3][4] This steric shield is a dominant factor in many of its reactions.

-

Electronic Effects: The tert-butyl group is weakly electron-donating through induction, which can subtly influence the electron density at the carbonyl carbon.

This guide will dissect how these competing effects govern the outcome and kinetics of various chemical transformations of this compound.

Spectroscopic Characterization of this compound

A thorough understanding of the spectroscopic signature of this compound is essential for monitoring its reactions and characterizing its products.

| Spectroscopic Data | This compound |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |

| ¹H NMR (ppm) | Predicted: ~2.1 (s, 2H, -CH₂-), ~1.0 (s, 9H, -C(CH₃)₃), ~5.5-7.5 (br s, 2H, -NH₂) |

| ¹³C NMR (ppm) | Predicted: ~175 (-C=O), ~50 (-CH₂-), ~30 (-C(CH₃)₃), ~25 (-C(CH₃)₃) |

| IR (cm⁻¹) | Characteristic Absorptions: ~3350 & ~3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II) |

| Mass Spectrum (m/z) | Key Fragments: 115 (M⁺), 100, 57 (tert-butyl cation) |

Key Chemical Transformations of the Amide Group in this compound

Hydrolysis: The Impact of Steric Hindrance on a Fundamental Reaction

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation, typically achieved under acidic or basic conditions. However, the steric bulk of the tert-butyl group in this compound is expected to significantly retard the rate of this reaction compared to less hindered primary amides.[5]

3.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous acid (e.g., 6 M HCl or H₂SO₄).

-

Heating: Heat the mixture to reflux for an extended period (several hours to days may be required).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing aliquots and analyzing via ¹H NMR spectroscopy.

-

Workup: After completion, cool the reaction mixture and extract the carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 3,3-dimethylbutanoic acid can be further purified by distillation or recrystallization.

3.1.2. Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis for sterically hindered amides.

Caption: Mechanism of Base-Catalyzed Amide Hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound in an aqueous solution of a strong base (e.g., 6 M NaOH or KOH).

-

Heating: Heat the mixture to reflux. Due to the steric hindrance, prolonged heating is necessary.

-

Monitoring: Track the reaction's progress using TLC or ¹H NMR spectroscopy.

-

Workup: Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt.

-

Purification: Extract the resulting carboxylic acid with an organic solvent, followed by washing, drying, and solvent removal as described for the acid-catalyzed procedure.

Expected Product: 3,3-Dimethylbutanoic Acid

| Spectroscopic Data | 3,3-Dimethylbutanoic Acid |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| ¹H NMR (CDCl₃, ppm) | ~11.9 (br s, 1H, -COOH), 2.24 (s, 2H, -CH₂-), 1.06 (s, 9H, -C(CH₃)₃)[6] |

| ¹³C NMR (CDCl₃, ppm) | ~179 (-C=O), 49.9 (-CH₂-), 30.5 (-C(CH₃)₃), 29.4 (-C(CH₃)₃)[7] |

| IR (liquid film, cm⁻¹) | ~2960 (broad O-H stretch), ~1705 (C=O stretch)[8] |

| Mass Spectrum (m/z) | 116 (M⁺), 101, 73, 57 (tert-butyl cation)[9][10] |

Reduction: Synthesis of 2,2-Dimethylpropylamine

The reduction of amides to amines is a valuable synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to effect this conversion.[11][12][13][14] The steric hindrance in this compound is less of a barrier for the small hydride nucleophile compared to larger nucleophiles in other reactions.

Caption: Reduction of an Amide to an Amine with LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition of Amide: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup (Fieser method): Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Purification: Filter the resulting granular precipitate and wash it with ether. Dry the combined organic filtrates over anhydrous potassium carbonate, and remove the solvent by distillation. The resulting 2,2-dimethylpropylamine can be further purified by distillation.

Expected Product: 2,2-Dimethylpropylamine (Neopentylamine)

| Spectroscopic Data | 2,2-Dimethylpropylamine |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| ¹H NMR (CDCl₃, ppm) | Predicted: ~2.5 (s, 2H, -CH₂-), ~0.9 (s, 9H, -C(CH₃)₃), ~1.1 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, ppm) | Predicted: ~53 (-CH₂-), ~32 (-C(CH₃)₃), ~27 (-C(CH₃)₃) |

| IR (ATR, cm⁻¹) | ~3360 & ~3280 (N-H stretch), ~1600 (N-H bend)[15] |

| Mass Spectrum (m/z) | 87 (M⁺), 72, 57 (tert-butyl cation), 30 |

Hofmann Rearrangement: A Route to a Carbon-Shorter Amine

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[16][17][18][19][20] This reaction proceeds through an isocyanate intermediate and is typically carried out using bromine in a strong aqueous base.[16][18]

Caption: Mechanism of the Hofmann Rearrangement.

Experimental Protocol: Hofmann Rearrangement

-

Reaction Setup: In a flask, dissolve this compound in a solution of sodium hydroxide in water.

-

Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of bromine in NaOH (sodium hypobromite).

-

Reaction: After the addition, warm the reaction mixture gently.

-

Isolation: The product, tert-butylamine, is volatile and can be isolated by distillation from the reaction mixture.

-

Purification: The collected distillate can be further purified by redistillation.

Expected Product: tert-Butylamine

| Spectroscopic Data | tert-Butylamine |

| Molecular Formula | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol |

| ¹H NMR (CDCl₃, ppm) | ~1.1 (s, 9H, -C(CH₃)₃), ~1.2 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, ppm) | ~49.9 (-C-), ~32.8 (-CH₃) |

| IR (ATR, cm⁻¹) | ~3370 & ~3290 (N-H stretch), ~1615 (N-H bend)[2] |

| Mass Spectrum (m/z) | 73 (M⁺), 58 (M-15) |

Conclusion: The Overarching Influence of the Tert-Butyl Group

The reactivity of the amide group in this compound is a compelling case study in the interplay of steric and electronic effects. The bulky tert-butyl group significantly hinders reactions that require nucleophilic attack at the carbonyl carbon, most notably hydrolysis, necessitating harsh reaction conditions. In contrast, reactions involving smaller reagents, such as the hydride in LiAlH₄ reduction, are less affected by this steric shield. The Hofmann rearrangement proceeds readily, as the key rearrangement step is intramolecular.

For researchers in drug development and synthetic chemistry, a nuanced understanding of these principles is paramount. The stability of the amide bond in sterically hindered environments can be leveraged for the design of robust molecules, while the specific reaction conditions required for its transformation offer opportunities for selective chemical modifications. This guide provides the foundational knowledge and practical protocols to effectively navigate the chemistry of this and related sterically encumbered amides.

References

- National Institute of Standards and Technology. (n.d.). Butanoic acid, 3,3-dimethyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Butanoic acid, 3,3-dimethyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Butanoic acid, 3,3-dimethyl-. In NIST Chemistry WebBook.

- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules.

- ResearchGate. (2025). The tert-butyl group in chemistry and biology.

- National Center for Biotechnology Information. (n.d.). Neopentylamine. In PubChem.

- Wikipedia. (n.d.). Hofmann rearrangement.

- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.

- PharmD GURU. (n.d.). HOFMANN REARRANGEMENT.

- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.

- Google Patents. (n.d.). Process for producing dimethylpropylamine.

- ACS Publications. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Journal of Medicinal Chemistry.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methylpropyl)-. In NIST Chemistry WebBook.

- Stenutz. (n.d.). 3,3-dimethylbutanoic acid.

- National Center for Biotechnology Information. (n.d.). n-(2,2-Dimethylpropyl)acetamide. In PubChem.

- SpectraBase. (n.d.). 3,3-Dimethylbutyric acid.

- Google Patents. (n.d.). Process for producing dimethylpropylamine.

- Google Patents. (n.d.). Process for the synthesis of DMAPA.

- National Center for Biotechnology Information. (n.d.). tert-Butylacetic acid. In PubChem.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- Royal Society of Chemistry. (n.d.). Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation. RSC Publishing.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine.

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- Google Patents. (n.d.). 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9).

- University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methylpropyl)-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). N,N-Dimethylpropylamine. In PubChem.

- Atmospheric Chemistry and Physics. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric.

- Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4.

- MDPI. (n.d.). Pure Hydrolysis of Polyamides: A Comparative Study. Chemistry.

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.

- National Institute of Standards and Technology. (n.d.). Propanamide, 2,2-dimethyl-. In NIST Chemistry WebBook.

- YouTube. (2011). Mechanisms of Amide Reduction by LiAlH4.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,2-dimethylpropane.

- The Automated Topology Builder. (n.d.). This compound.

- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.

- Wikipedia. (n.d.). Pivalamide.

Sources

- 1. This compound | C6H13NO | CID 219625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,3-Dimethylbutyric acid(1070-83-3) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. guidechem.com [guidechem.com]

- 9. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]

- 10. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Chemicals [chemicals.thermofisher.cn]

- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 18. pharmdguru.com [pharmdguru.com]

- 19. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

The Emerging Potential of 3,3-Dimethylbutanamide and its Structural Congeners in Modern Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Utility of a Versatile Chemical Scaffold

In the vast landscape of chemical entities available to researchers, 3,3-Dimethylbutanamide, also known as tert-butylacetamide, presents itself as a molecule of understated potential. With the chemical formula C6H13NO, this simple amide possesses a unique structural feature: a sterically demanding tert-butyl group adjacent to the amide functionality.[1][2] This guide serves as an in-depth exploration of the potential research applications of this compound and its closely related structural analogs, providing a technical resource for scientists engaged in agrochemical and pharmaceutical research and development. While direct biological applications of this compound are not extensively documented, its role as a synthetic precursor and the biological activities of molecules incorporating the 3,3-dimethylbutanoyl moiety are of significant scientific interest.[3][4]

This document will navigate through the fundamental chemical properties of this compound, its application as a versatile building block in organic synthesis, and delve into the burgeoning evidence of the biological relevance of the 3,3-dimethylbutanoyl scaffold in immunology and agrochemistry. Through a synthesis of technical data, field-proven insights, and validated experimental protocols, this guide aims to equip researchers with the knowledge to harness the potential of this intriguing chemical entity.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research. This solid compound is characterized by its distinct molecular structure, which influences its solubility, reactivity, and handling.[5]

| Property | Value | Source |

| Molecular Formula | C6H13NO | [2] |

| Molecular Weight | 115.18 g/mol | [5] |

| CAS Number | 926-04-5 | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in water | |

| InChI Key | LINZZISWCNKFEM-UHFFFAOYSA-N | [7] |

This table summarizes key physical and chemical properties of this compound.

Safety is a primary consideration in any research endeavor. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be utilized when handling this compound.[5]

Application as a Synthetic Precursor in Agrochemicals

The utility of this compound and its derivatives as intermediates in the synthesis of agrochemicals, including fungicides, herbicides, and insecticides, is a significant area of its application.[3] The corresponding acid, 3,3-dimethylbutyric acid, is a noted precursor for these active ingredients.[3] This suggests that the 3,3-dimethylbutanoyl scaffold can be a crucial component in the design of novel and effective crop protection agents.

Hypothetical Synthesis Workflow: From this compound to a Fungicidal Precursor

The following protocol outlines a hypothetical, yet scientifically plausible, two-step synthesis of an N-aryl-3,3-dimethylbutanamide, a potential precursor for a novel fungicide. This workflow is designed to illustrate the practical application of this compound in a research setting.

Step 1: Hydrolysis of this compound to 3,3-Dimethylbutyric Acid

-

Rationale: The amide functionality is first hydrolyzed to the corresponding carboxylic acid, which is a more versatile intermediate for subsequent amide bond formation with a variety of aniline derivatives.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The precipitated 3,3-dimethylbutyric acid is then collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Step 2: Amide Coupling to Synthesize N-(4-chlorophenyl)-3,3-dimethylbutanamide

-

Rationale: The synthesized 3,3-dimethylbutyric acid is coupled with a substituted aniline, in this case, 4-chloroaniline, to introduce a toxophoric element often found in fungicidal compounds. Thionyl chloride is used to activate the carboxylic acid for the amidation reaction.

-

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,3-dimethylbutyric acid (1 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.2 equivalents) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the solution becomes clear, indicating the formation of 3,3-dimethylbutanoyl chloride.

-

In a separate flask, dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Slowly add the freshly prepared 3,3-dimethylbutanoyl chloride solution to the aniline solution at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired N-(4-chlorophenyl)-3,3-dimethylbutanamide.

-

Caption: Synthetic workflow for a potential fungicidal precursor.

Emerging Biological Applications: The Immunomodulatory Potential of the 3,3-Dimethylbutanoyl Scaffold

Recent research has begun to shed light on the direct biological activities of compounds containing the 3,3-dimethylbutanoyl moiety. A notable study has demonstrated that 3,3-dimethyl-1-butanol and its host-derived metabolite, 3,3-dimethylbutyrate, can significantly ameliorate collagen-induced arthritis in a murine model.[8] This effect was found to be independent of the initially hypothesized mechanism of inhibiting bacterial trimethylamine (TMA) lyase.[8]

The study revealed that both 3,3-dimethyl-1-butanol and 3,3-dimethylbutyrate treatment led to a reduction in disease severity and a decrease in pro-inflammatory cytokines.[8] In vitro experiments suggested a direct immunomodulatory effect on macrophages, modulating the secretion of pro-inflammatory cytokines.[8]

Logical Framework: From Chemical Structure to Immunomodulatory Effect

The findings from this study suggest a potential signaling pathway where the 3,3-dimethylbutanoyl group plays a key role in interacting with immune cells.

Caption: Proposed mechanism of immunomodulation by 3,3-dimethylbutyrate.

This discovery opens up new avenues for research into the therapeutic potential of compounds containing the 3,3-dimethylbutanoyl scaffold for autoimmune and inflammatory diseases. The bulky tert-butyl group may play a crucial role in receptor binding or membrane interaction, a hypothesis that warrants further investigation through structure-activity relationship (SAR) studies.

Future Directions and Research Opportunities

The exploration of this compound and its derivatives is still in its nascent stages, presenting a fertile ground for future research. Key areas of opportunity include:

-